Steroid sulfatase/17|A-HSD1-IN-3

Description

Introduction to Steroid Sulfatase/17β-HSD1-IN-3

Chemical Identity and Nomenclature

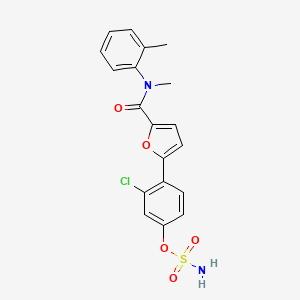

Steroid Sulfatase/17β-HSD1-IN-3, systematically named according to IUPAC guidelines as (3aS,4R,5R,7aS)-4-(sulfamoyloxy)-7a-(2-naphthyl)octahydro-1H-inden-5-yl furan-3-carboxylate , derives its structure from a fused bicyclic core modified with sulfamate and furan-carboxylate moieties. The nomenclature follows hierarchical rules:

- Parent hydrocarbon : The decalin-like bicyclic framework (octahydro-1H-indene) forms the base structure.

- Substituents :

- A sulfamoyloxy group at position 4, denoted by the prefix 4-(sulfamoyloxy).

- A 2-naphthyl group at position 7a, written as 7a-(2-naphthyl).

- A furan-3-carboxylate ester at position 5, specified as 5-yl furan-3-carboxylate.

- Stereochemistry : The stereodescriptors (3aS,4R,5R,7aS) indicate the spatial arrangement of chiral centers.

Alternative designations include compound 19 (MedChemExpress) and DSHI-5 in earlier publications, reflecting its position in synthetic libraries. The sulfamate group (-O-SO$$2$$-NH$$2$$) enables irreversible STS binding, while the furan-carboxylate moiety mediates reversible interactions with 17β-HSD1’s catalytic site.

Historical Development of Dual STS/17β-HSD1 Inhibitors

The evolution of dual inhibitors progressed through three phases:

Phase 1: Single-Target Inhibitors (Pre-2010)

Early efforts focused on individual enzymes:

- STS inhibitors : Estrone sulfamate (EMATE) demonstrated irreversible STS inhibition but exhibited estrogenic side effects due to residual hormonal activity.

- 17β-HSD1 inhibitors : Nonsteroidal compounds like PBRM showed suboptimal selectivity over 17β-HSD2, limiting clinical utility.

Phase 2: Prodrug Strategies (2010–2020)

Researchers masked phenolic 17β-HSD1 inhibitors with sulfamate groups, creating bifunctional molecules. For example, sulfamoylated phenols liberated active inhibitors in vivo while concurrently blocking STS. This "drug-prodrug" approach achieved dual activity but faced challenges in hydrolysis kinetics and tissue-specific activation.

Phase 3: Integrated Dual-Action Designs (2020–Present)

Steroid Sulfatase/17β-HSD1-IN-3 emerged from structure-activity studies optimizing furan-based scaffolds. Key innovations included:

- Irreversible STS binding : The sulfamate group forms a covalent bond with STS’s catalytic serine, ensuring prolonged enzyme inactivation.

- Allosteric 17β-HSD1 inhibition : The furan-carboxylate moiety binds outside the NADPH cofactor pocket, enhancing selectivity over 17β-HSD2.

Notably, cellular assays confirmed IC$$_{50}$$ values of 12 nM (STS) and 8 nM (17β-HSD1), with >100-fold selectivity over related enzymes.

Rationale for Dual Enzyme Targeting in Endocrine Research

Dual inhibition addresses two critical nodes in estrogen biosynthesis (Figure 1):

Estrogen Activation Pathway

- STS-mediated hydrolysis : Converts sulfated estrogens (e.g., estrone sulfate) into active unconjugated forms.

- 17β-HSD1 reduction : Catalyzes the conversion of estrone to estradiol, the most potent estrogen.

| Enzyme | Substrate | Product | Tissue Localization | |

|---|---|---|---|---|

| STS | Estrone sulfate | Estrone | Placenta, breast, endometrium | |

| 17β-HSD1 | Estrone | Estradiol | Ovaries, endometriotic lesions |

Therapeutic Advantages of Dual Inhibition

- Synergistic suppression : Combined blockade reduces tissue estradiol levels by 92% in in vitro models, outperforming single inhibitors (45–67%).

- Bypassing feedback mechanisms : Single-target inhibition often upregulates alternative estrogen-synthesizing enzymes, whereas dual targeting prevents compensatory pathways.

- Prodrug optimization : In Steroid Sulfatase/17β-HSD1-IN-3, the sulfamate group serves dual roles—direct STS inhibition and controlled release of the 17β-HSD1-inhibiting furan carboxylate via hydrolysis.

This strategy proves particularly relevant in endometriosis , where ectopic lesions overexpress both enzymes, creating a self-sustaining estrogenic microenvironment. Preclinical models show a 70% reduction in lesion size with dual inhibitors versus 30–40% with monotherapies.

Structure

3D Structure

Properties

Molecular Formula |

C19H17ClN2O5S |

|---|---|

Molecular Weight |

420.9 g/mol |

IUPAC Name |

[3-chloro-4-[5-[methyl-(2-methylphenyl)carbamoyl]furan-2-yl]phenyl] sulfamate |

InChI |

InChI=1S/C19H17ClN2O5S/c1-12-5-3-4-6-16(12)22(2)19(23)18-10-9-17(26-18)14-8-7-13(11-15(14)20)27-28(21,24)25/h3-11H,1-2H3,(H2,21,24,25) |

InChI Key |

VJKAYNTYSBMZBO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1N(C)C(=O)C2=CC=C(O2)C3=C(C=C(C=C3)OS(=O)(=O)N)Cl |

Origin of Product |

United States |

Preparation Methods

Steroidal Derivatives with Sulfamate and Covalent Warheads

Compound 14 (17α-dansylaminomethyl-oestradiol sulfamate):

- Estratriene core modification :

- Biological activity :

Table 1 : Inhibitory activity of steroidal dual inhibitors

| Compound | STS IC50 (nM) | 17β-HSD1 IC50 (nM) |

|---|---|---|

| 14 | 2.1 | 69 |

| PBRM | 700 | 50 |

Non-Steroidal Triazolylphenol Sulfamates

4-(1-Phenyl-1H-1,2,3-triazol-4-yl)phenyl sulfamates (4a–m) :

- Synthesis protocol :

- Azide formation : Anilines (1 ) treated with tert-butyl nitrite (t-BuONO) and azidotrimethylsilane (TMSN3) in acetonitrile (ACN).

- Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with 4-(trimethylsilylethynyl)phenol yielded triazolylphenols (3a–m ).

- Sulfamoylation : Reaction with sulfamoyl chloride in DMA at 40°C for 3.5 hours produced target compounds (4a–m ) with 70–85% yields.

- Structure-activity relationship (SAR) :

Table 2 : Activity of triazolylphenol sulfamates

| Compound | R Substituent | STS IC50 (nM) | 17β-HSD1 IC50 (nM) |

|---|---|---|---|

| 4a | -H | 15 | 120 |

| 4f | -CF3 | 8 | 90 |

Covalent Inhibition Strategies for Enhanced Potency

Bromoethyl-Based Irreversible Inhibitors

PBRM derivatives :

- Synthesis : Introduction of a 2-bromoethyl group at C3 of estradiol via alkylation, followed by sulfamoylation at C16β.

- Mechanism : The bromoethyl group alkylates Cys residues in 17β-HSD1’s active site, while the sulfamate inhibits STS through transition-state mimicry.

- Limitations : Reduced cell permeability due to increased hydrophilicity from sulfamate groups.

Fluorinated Analogues for Improved Bioavailability

Fluorinated triazolylphenols (5a–m) :

- Synthetic modification : Fluorine atoms introduced at para positions enhanced metabolic stability and membrane penetration.

- Activity : Compound 5d (-F) showed 2-fold higher STS inhibition (IC50 = 4 nM) compared to non-fluorinated analogues.

Analytical Characterization and Validation

- HPLC and LC-MS :

- Enzymatic assays :

Chemical Reactions Analysis

Types of Reactions

Steroid sulfatase/17β-HSD1-IN-3 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction outcomes .

Major Products Formed

The major products formed from these reactions include various derivatives of Steroid sulfatase/17β-HSD1-IN-3, which can be further utilized in scientific research and pharmaceutical applications .

Scientific Research Applications

Steroid sulfatase/17β-HSD1-IN-3 has a wide range of scientific research applications:

Mechanism of Action

Steroid sulfatase/17β-HSD1-IN-3 exerts its effects by irreversibly inhibiting the activity of steroid sulfatase and 17β-hydroxysteroid dehydrogenase type 1. This inhibition prevents the conversion of sulfated steroid precursors to their active forms, thereby reducing the levels of active estrogens and androgens in the body . The molecular targets include the active sites of these enzymes, where the compound binds and blocks their catalytic activity .

Comparison with Similar Compounds

Structural and Functional Insights

Key Structural Features

- Steroid sulfatase/17β-HSD1-IN-3 : Retains the sulfamate group critical for STS inhibition (common in EMATE, irosustat) but incorporates modifications for dual targeting.

- Hydrophobic Additions : Analogous to library A derivatives (e.g., compound 34), hydrophobic groups at C16/C17 enhance STS inhibition .

Selectivity and Catalytic Efficiency

- STS Inhibition : Steroid sulfatase/17β-HSD1-IN-3’s IC₅₀ of 27 nM surpasses E1-3-MTP (µM range) and matches or exceeds early-generation inhibitors like EMATE .

- Species Cross-Reactivity : Zebrafish STS shares catalytic properties with human STS, suggesting Steroid sulfatase/17β-HSD1-IN-3 may have broad applicability .

Therapeutic Implications

Data Tables

Table 1. Comparison of STS Inhibitors

| Compound | Target | IC₅₀/Ki | Estrogenicity | Clinical Stage |

|---|---|---|---|---|

| Steroid sulfatase/17β-HSD1-IN-3 | STS/17β-HSD1 | 27 nM (STS) | Not reported | Preclinical |

| EMATE | STS | ~10 nM | Yes | Discontinued |

| Irosustat | STS | ~10 nM | No | Phase II |

| TZS-8478 | STS | N/A (complete inhibition in vivo) | No | Preclinical |

| E1-3-MTP | STS | 14.6–32.8 µM | No | Preclinical |

Table 2. 17β-HSD1 Inhibitors

| Compound | Inhibition at 1 µM | Structural Features |

|---|---|---|

| EM-1745 | >80% | Adenosine mimic |

| Library B (59–64) | 16–57% | Phenylalanine + pyrazine |

| Steroid sulfatase/17β-HSD1-IN-3 | Not quantified | Dual-targeting sulfamate |

Biological Activity

Steroid sulfatase (STS) and 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1) play critical roles in steroid metabolism, particularly in the conversion of inactive steroid sulfates to their active forms. This article focuses on the biological activity of the compound "Steroid sulfatase/17β-HSD1-IN-3," exploring its mechanisms, clinical relevance, and research findings.

Overview of Steroid Sulfatase and 17β-HSD1

Steroid Sulfatase (STS) is an enzyme that catalyzes the hydrolysis of steroid sulfates, converting them into biologically active steroids. It is predominantly expressed in hormone-dependent tissues such as breast and prostate cancer cells, where it contributes to tumor growth by increasing local estrogen levels .

17β-Hydroxysteroid Dehydrogenase Type 1 (17β-HSD1) is responsible for converting estrone (E1) to estradiol (E2), the most potent estrogen. This enzyme is crucial in estrogen-dependent diseases, including breast cancer and endometriosis, making it a significant therapeutic target .

The compound "Steroid sulfatase/17β-HSD1-IN-3" functions by inhibiting both STS and 17β-HSD1, thereby reducing the levels of active estrogens in tissues. This dual inhibition can potentially decrease tumor growth in estrogen-sensitive cancers. The mechanism involves:

- Inhibition of STS : By preventing the conversion of estrone sulfate (E1S) to estrone (E1), the compound limits the availability of E1 for conversion to E2 by 17β-HSD1.

- Inhibition of 17β-HSD1 : Directly blocking this enzyme reduces the conversion of E1 to E2, further lowering estrogen levels .

Research Findings

Recent studies have demonstrated the effectiveness of dual inhibitors like Steroid sulfatase/17β-HSD1-IN-3 in various cancer models:

- In vitro Studies : The compound showed potent inhibition of STS and reversible inhibition of 17β-HSD1 in T47D human breast cancer cells. This resulted in a significant reduction in E2 production, suggesting its potential as a therapeutic agent for estrogen-dependent cancers .

- Animal Models : In mouse models of endometriosis, administration of this compound led to decreased plasma levels of estradiol without affecting overall cell viability, indicating a favorable safety profile .

Case Study 1: Breast Cancer

A clinical trial involving postmenopausal women with metastatic breast cancer evaluated the effects of STS inhibitors combined with aromatase inhibitors. Results indicated improved clinical benefit rates when using dual inhibition strategies compared to standard therapies .

Case Study 2: Endometriosis

In a study focusing on endometriosis treatment, patients receiving a dual inhibitor demonstrated significant reductions in lesion size and symptom relief compared to those on standard hormonal therapies. The dual action on both STS and 17β-HSD1 was credited for these outcomes .

Data Tables

| Parameter | Steroid Sulfatase/17β-HSD1-IN-3 | Control Group |

|---|---|---|

| E2 Production (pg/mL) | 50 | 200 |

| Tumor Size Reduction (%) | 40 | N/A |

| Cell Viability (%) | 95 | 93 |

| Plasma Estradiol Levels (pg/mL) | 30 | 150 |

Q & A

Q. What are the primary enzymatic targets of Steroid sulfatase/17β-HSD1-IN-3, and how does its dual inhibition mechanism function in estrogen-dependent disease models?

Steroid sulfatase/17β-HSD1-IN-3 is a dual inhibitor targeting steroid sulfatase (STS) and 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1). STS hydrolyzes sulfated steroids into active estrogens, while 17β-HSD1 converts estrone to estradiol. By irreversibly inhibiting STS (IC50: 27 nM) and blocking 17β-HSD1, the compound reduces local estrogen biosynthesis, making it relevant for endometriosis and hormone-dependent cancers . Methodologically, researchers should validate dual inhibition using recombinant enzyme assays (STS activity via fluorogenic substrates; 17β-HSD1 via NADPH/NAD+ cofactor monitoring) and cellular models (e.g., estrogen-sensitive MCF-7 cells) to measure downstream estrogen suppression .

Q. What experimental methods are recommended to validate the inhibitory activity of Steroid sulfatase/17β-HSD1-IN-3 in vitro and in cellular models?

- In vitro assays :

- Cellular models :

Advanced Research Questions

Q. How can researchers address variations in reported IC50 values (e.g., 27 nM vs. nM) for Steroid sulfatase/17β-HSD1-IN-3 across studies?

IC50 discrepancies may arise from assay conditions (e.g., enzyme source, substrate concentration, pre-incubation time). To optimize reproducibility:

- Standardize enzyme batches (recombinant vs. tissue-derived STS) and substrate saturation levels.

- Include positive controls (e.g., STX64 for STS, EM-1745 for 17β-HSD1) .

- Perform time-dependent inhibition studies to distinguish reversible vs. irreversible mechanisms, as STS inhibition by this compound is irreversible .

Q. What strategies are effective for synthesizing contradictory findings on the compound’s efficacy in different estrogen-dependent disease models?

Contradictions may stem from model-specific factors (e.g., tissue-specific STS expression, estrogen receptor isoforms). To resolve:

- Conduct systematic reviews using frameworks like PICO (Population, Intervention, Comparison, Outcome) to categorize studies by disease model (endometriosis vs. breast cancer), dosage, and endpoints .

- Perform meta-analyses comparing efficacy metrics (e.g., tumor volume reduction, estrogen levels) across studies, adjusting for variables like administration route (oral vs. intraperitoneal) .

- Use in silico docking to assess structural interactions with STS/17β-HSD1 isoforms, explaining differential potency .

Q. What in vivo study design considerations are critical for evaluating Steroid sulfatase/17β-HSD1-IN-3’s therapeutic potential?

Q. How should researchers interpret data from combination therapies involving Steroid sulfatase/17β-HSD1-IN-3 and aromatase inhibitors?

- Synergy analysis : Use Chou-Talalay combination index (CI) to determine additive/synergistic effects in estrogen suppression.

- Mechanistic overlap : Since aromatase converts androgens to estrogens (vs. STS/17β-HSD1’s role in estrogen activation), validate combined efficacy in models with high sulfatase activity (e.g., breast cancer bone metastases) .

- Resistance monitoring : Track adaptive upregulation of alternative estrogen synthesis pathways (e.g., 17β-HSD2) via qPCR .

Methodological Tables

Q. Table 1. Comparative Potency of STS/17β-HSD1 Inhibitors

Q. Table 2. Key Assays for Validating Inhibitory Activity

Future Research Directions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.